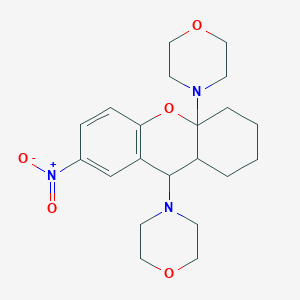
4,4'-(7-nitro-1,2,3,4,9,9a-hexahydro-4aH-xanthene-4a,9-diyl)dimorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4'-(7-nitro-1,2,3,4,9,9a-hexahydro-4aH-xanthene-4a,9-diyl)dimorpholine, commonly known as NMDA receptor antagonist, is a chemical compound that has gained significant attention in the field of neuroscience research. This compound is known to have potential therapeutic implications in various neurological disorders.
Mecanismo De Acción
The NMDA receptor antagonist works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and memory formation. The NMDA receptor antagonist binds to the receptor and prevents the influx of calcium ions into the cell. This, in turn, prevents the activation of various intracellular signaling pathways that lead to neuronal death.
Biochemical and Physiological Effects:
The NMDA receptor antagonist has been shown to have various biochemical and physiological effects. This compound can prevent excitotoxicity, which is a process of neuronal death caused by excessive stimulation of glutamate receptors. Additionally, the NMDA receptor antagonist has been shown to reduce inflammation and oxidative stress in the brain, which are two processes that are involved in the pathogenesis of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The NMDA receptor antagonist has several advantages for lab experiments. This compound is readily available and can be easily synthesized. Additionally, the NMDA receptor antagonist has been extensively studied, and its mechanism of action is well-understood. However, there are also some limitations to using this compound in lab experiments. The NMDA receptor antagonist can be toxic at high concentrations, and its effects on different cell types may vary.
Direcciones Futuras
There are several future directions for research on the NMDA receptor antagonist. One potential area of research is the development of more potent and selective NMDA receptor antagonists that have fewer side effects. Additionally, research can be focused on understanding the role of NMDA receptor antagonists in various neurological disorders and identifying potential therapeutic targets. Finally, research can be focused on developing novel drug delivery systems for NMDA receptor antagonists to improve their efficacy and reduce their toxicity.
Métodos De Síntesis
The synthesis of 4,4'-(7-nitro-1,2,3,4,9,9a-hexahydro-4aH-xanthene-4a,9-diyl)dimorpholine involves the reaction of nitromethane with cyclopentadiene. The resulting product is then subjected to a Diels-Alder reaction with N-phenylmaleimide. The final product is obtained by reacting the intermediate product with morpholine in the presence of a catalyst.
Aplicaciones Científicas De Investigación
The NMDA receptor antagonist has been extensively studied for its potential therapeutic implications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has been shown to have neuroprotective effects and can prevent neuronal damage caused by excitotoxicity. Additionally, NMDA receptor antagonist has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Propiedades
IUPAC Name |
4-(4a-morpholin-4-yl-7-nitro-1,2,3,4,9,9a-hexahydroxanthen-9-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5/c25-24(26)16-4-5-19-17(15-16)20(22-7-11-27-12-8-22)18-3-1-2-6-21(18,29-19)23-9-13-28-14-10-23/h4-5,15,18,20H,1-3,6-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKOELLDBHAPRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(C1)C(C3=C(O2)C=CC(=C3)[N+](=O)[O-])N4CCOCC4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B6023583.png)
![3-bromo-5-(5-bromo-2-furyl)-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6023589.png)
![3-{[2-hydroxy-3-(3-methoxyphenoxy)propyl]amino}-1-butanol](/img/structure/B6023594.png)
![{4-[4-(4-aminophenoxy)-2,3,5,6-tetrafluorophenoxy]phenyl}amine dihydrochloride](/img/structure/B6023607.png)
![N-cyclohexyl-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]-N-2-propyn-1-ylacetamide](/img/structure/B6023612.png)
![2-{1-(4-methoxy-3-methylbenzyl)-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6023621.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(3-methylbenzyl)-3-piperidinyl]propanamide](/img/structure/B6023629.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6023641.png)
![N-(5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B6023648.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-phenylcyclopropanecarboxamide](/img/structure/B6023652.png)
![{3-benzyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B6023654.png)
![5-(4-hydroxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide](/img/structure/B6023664.png)
![3-(4-chlorophenyl)-5-(methoxyacetyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6023669.png)
![(2-{[1-(4-chlorophenyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6023675.png)